3-Oxocyclopent-1-enecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C6H6O2. It features a five-membered cyclopentene ring with an aldehyde group and a ketone group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxocyclopent-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclopent-1-enecarbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and efficient oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Oxocyclopent-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-Oxocyclopent-1-enecarbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug synthesis and development.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 3-Oxocyclopent-1-enecarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde and ketone groups are key sites for chemical reactions, allowing the compound to participate in a wide range of chemical transformations. These reactions often involve the formation of intermediates that further react to form the final products .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-enecarbaldehyde: Lacks the ketone group, making it less reactive in certain reactions.
Cyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Cyclopent-1-enone: Contains only a ketone group, affecting its chemical behavior compared to 3-Oxocyclopent-1-enecarbaldehyde
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone group within a five-membered ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-oxocyclopentene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-4-5-1-2-6(8)3-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLHYYFQCKPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.